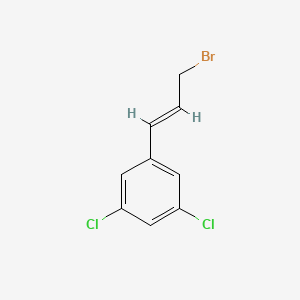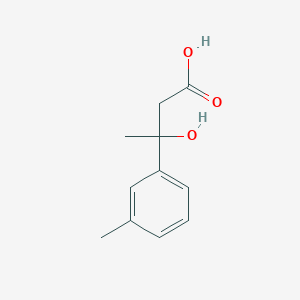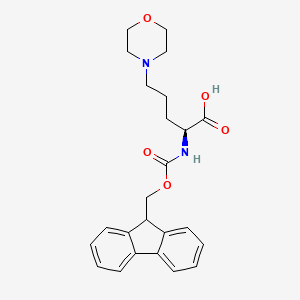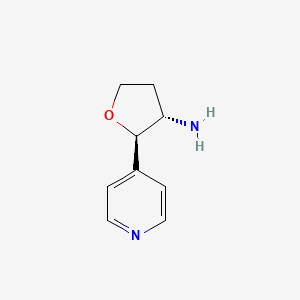
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine is a chiral compound that features a tetrahydrofuran ring substituted with a pyridine moiety and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the tetrahydrofuran scaffold.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyridine ring or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine: Similar structure but with the pyridine ring attached at a different position.
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-2-amine: Similar structure but with the amine group attached at a different position.
(2R,3S)-2-(Pyridin-4-yl)tetrahydropyran-3-amine: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine lies in its specific substitution pattern and chiral centers, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(2R,3S)-2-pyridin-4-yloxolan-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6,10H2/t8-,9+/m0/s1 |
InChIキー |
DNJJXTGHLCEGKC-DTWKUNHWSA-N |
異性体SMILES |
C1CO[C@@H]([C@H]1N)C2=CC=NC=C2 |
正規SMILES |
C1COC(C1N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


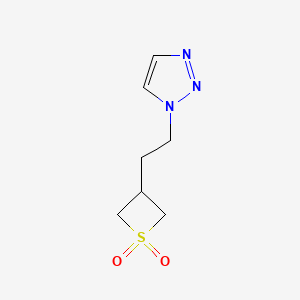
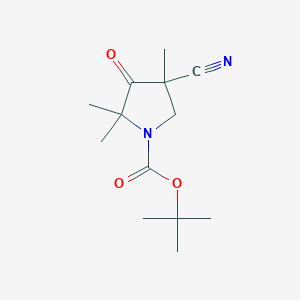

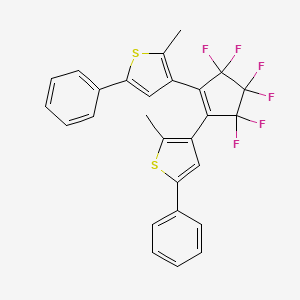
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
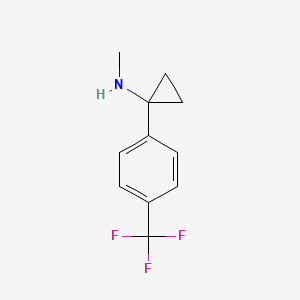
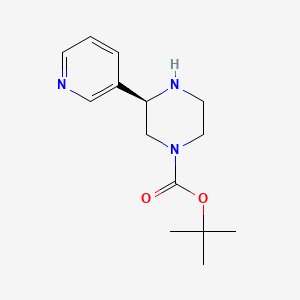
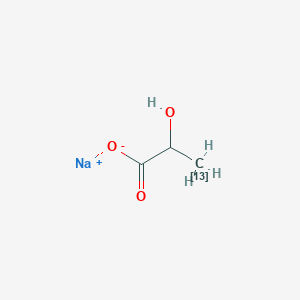
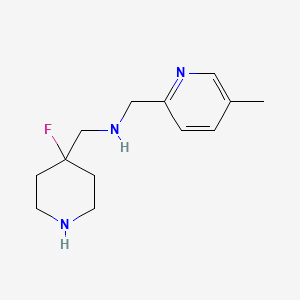
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
